Methyl 2-chloro-5-methylisonicotinate chemical properties
Methyl 2-chloro-5-methylisonicotinate chemical properties
CAS: 787596-43-4 | Molecular Formula: C₈H₈ClNO₂[1][2][3]
Executive Summary
Methyl 2-chloro-5-methylisonicotinate is a highly functionalized pyridine building block critical to modern drug discovery, particularly in the development of kinase inhibitors and TRP (Transient Receptor Potential) channel antagonists. Its value lies in its orthogonal reactivity : the electrophilic C2-chlorine allows for selective cross-coupling or nucleophilic substitution, while the C4-ester provides a handle for scaffold elaboration into amides, alcohols, or heterocycles. This guide details its physicochemical profile, validated synthetic routes, and reactivity patterns for medicinal chemistry applications.
Chemical Identity & Physical Characterization[1][4][5][6]
| Property | Specification |
| IUPAC Name | Methyl 2-chloro-5-methylpyridine-4-carboxylate |
| CAS Number | 787596-43-4 |
| Molecular Weight | 185.61 g/mol |
| Appearance | White to light yellow crystalline solid |
| Boiling Point | ~268°C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |
| Storage | 2–8°C under inert atmosphere (Ar/N₂); Moisture sensitive |
| pKa (Conjugate Acid) | ~2.5 (Pyridine nitrogen) |
Synthetic Routes & Production
The synthesis of Methyl 2-chloro-5-methylisonicotinate typically avoids direct electrophilic halogenation due to poor regioselectivity. The two most robust, field-validated routes involve Pd-catalyzed Carbonylation (Method A) or Oxidation of the Hydroxymethyl Precursor (Method B).
Method A: Pd-Catalyzed Carbonylation (Scalable)
This route is preferred for large-scale preparation as it installs the ester moiety under mild conditions, avoiding harsh oxidants.
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Precursor: 2-Chloro-4-iodo-5-methylpyridine.
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Catalyst System: Pd(OAc)₂ / dppf (1,1'-Bis(diphenylphosphino)ferrocene).
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Conditions: CO atmosphere (1–5 atm), Methanol, Triethylamine, 60–80°C.
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Mechanism: Oxidative addition of Pd(0) into the C4–I bond, followed by CO insertion and nucleophilic attack by methanol.
Method B: Oxidation of (2-chloro-5-methylpyridin-4-yl)methanol
Cited in patent literature (e.g., WO2019164778), this method converts the alcohol intermediate directly to the ester or acid.
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Precursor: (2-Chloro-5-methylpyridin-4-yl)methanol.[4]
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Oxidation: MnO₂ (selective for aldehyde) followed by Pinnick oxidation, or direct oxidation using TEMPO/BAIB.
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Esterification: Standard Fischer esterification (MeOH/H₂SO₄) or reaction with TMS-diazomethane.
Figure 1: Primary synthetic workflows. Method A (top path) utilizes palladium-catalyzed carbonylation for high regiocontrol. Method B (bottom path) relies on oxidative functionalization.
Reactivity Profile & Functionalization
The molecule possesses three distinct "handles" for chemical modification, allowing for sequential functionalization without protecting groups.
C2-Chlorine: Nucleophilic Aromatic Substitution (SₙAr) & Coupling
The chlorine atom at C2 is activated by the electron-deficient pyridine ring, making it susceptible to displacement, especially when the nitrogen is protonated or complexed.
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SₙAr: Reacts with primary/secondary amines (e.g., morpholine, piperazine) in DMSO/DIEA at 80–100°C.
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Suzuki-Miyaura Coupling: Couples with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos to install biaryl systems.
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Buchwald-Hartwig: Enables C–N bond formation with anilines or amides using Pd catalysts.
C4-Ester: Carbonyl Manipulations
The ester group serves as a gateway to various pharmacophores.
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Hydrolysis: LiOH/THF/H₂O yields the carboxylic acid (2-chloro-5-methylisonicotinic acid).
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Reduction: DIBAL-H (-78°C) yields the aldehyde; NaBH₄/MeOH yields the primary alcohol.
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Amidation: Direct aminolysis with AlMe₃/amine or saponification followed by HATU coupling.
C5-Methyl: Benzylic Functionalization
While less reactive than C2 or C4 positions, the methyl group allows for late-stage modification.
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Radical Bromination: NBS/AIBN generates the benzylic bromide, enabling alkylation or ether formation.
Figure 2: Orthogonal reactivity map. The C2, C4, and C5 positions can be modified independently, enabling "diversity-oriented synthesis" (DOS) strategies.
Applications in Drug Discovery
This scaffold is ubiquitous in the design of Type I and Type II Kinase Inhibitors and Ion Channel Modulators .
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TRP Channel Antagonists: Patent literature (e.g., WO2019164778) highlights the use of this intermediate in synthesizing 1-arylsulfonyl-pyrrolidine-2-carboxamide derivatives. The pyridine core mimics the bioisosteric properties of phenyl rings while improving solubility and metabolic stability (lowering LogD).
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Scaffold Hopping: The 2-chloro-5-methyl substitution pattern is often used to replace 3-substituted phenyl rings to reduce CYP450 inhibition or improve selectivity profiles in HTS hits.
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | Statement | Code |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Damage | Causes serious eye irritation/damage. | H319/H318 |
| STOT-SE | May cause respiratory irritation. | H335 |
Handling Protocol:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Ventilation: Handle exclusively in a chemical fume hood to avoid inhalation of dust.
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Spill: Sweep up solid spills to avoid dust generation; neutralize surfaces with mild detergent.
References
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Chemical Identity & Properties: PubChem.[5] Methyl 2-chloro-6-methylpyridine-4-carboxylate (Isomer Analog/Data Source). National Library of Medicine. [Link]
- Synthetic Application (TRP Antagonists): World Intellectual Property Organization. WO2019164778A1 - Process for preparing 1-arylsulfonyl-pyrrolidine-2-carboxamide TRP antagonist compounds.
- Oxidation Methodologies: Google Patents.
Sources
- 1. Methyl 2-chloro-5-Methylisonicotinate | 787596-43-4 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. WO2019164778A1 - Procédé de préparation de composés antagonistes du canal potentiel de récepteur transitoire de 1-arylsulfonyl-pyrrolidine-2-carboxamide et formes cristallines associées - Google Patents [patents.google.com]
- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
